2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide
Overview
Description
2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H21Cl2FN2O5S and its molecular weight is 527.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Chemical Analysis
- Metabolism in Biological Systems : Research by Baldwin and Hutson (1980) showed that certain chloro-fluoro-aniline compounds, similar in structure to the compound , were metabolized in dogs and rats, forming various metabolites identifiable by spectroscopy and mass spectrometry. This study highlights the metabolic pathways of related compounds in living organisms (Baldwin & Hutson, 1980).
- Powder Diffraction Data for Potential Pesticides : Research by Olszewska, Pikus, and Tarasiuk (2008) on derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which shares a similar structure with the compound , provided new powder diffraction data. These compounds, being potential pesticides, were analyzed for their structural and chemical properties (Olszewska, Pikus, & Tarasiuk, 2008).
Herbicide Analysis and Environmental Impact
- Herbicide Metabolism and Carcinogenicity Studies : Coleman, Linderman, Hodgson, and Rose (2000) conducted a study on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research is relevant due to the structural similarities of these herbicides with the compound , providing insights into their metabolic pathways and potential health effects (Coleman, Linderman, Hodgson, & Rose, 2000).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Sulfide and Sulfone Derivatives : Badiger, Mulla, Khazi, and Khazi (2013) synthesized a series of derivatives that include 4-(2-chloro-4-fluorophenyl) structures, testing their antimicrobial activities against various bacteria and fungi. Their research offers valuable information on the antimicrobial properties of compounds structurally related to the compound (Badiger, Mulla, Khazi, & Khazi, 2013).
Crystal Structure Analysis
- Crystal Structure of Dichloro-N-(chlorophenylsulfonyl)acetamide : A study by Gowda, Foro, Nirmala, Sowmya, and Fuess (2008) on a compound with a similar structure, 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide, provides insight into the crystal structure and molecular interactions of such compounds. This information can be crucial for understanding the physical and chemical properties of the compound (Gowda, Foro, Nirmala, Sowmya, & Fuess, 2008).
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)anilino]-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2FN2O5S/c1-32-11-12-33-22-14-21(19(24)13-20(22)25)28(34(30,31)18-5-3-2-4-6-18)15-23(29)27-17-9-7-16(26)8-10-17/h2-10,13-14H,11-12,15H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDLVZZNKRYPBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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